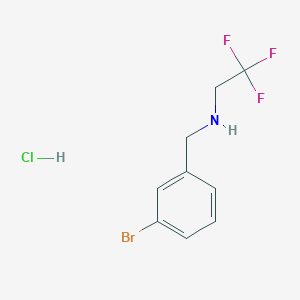

N-(3-Bromobenzyl)-2,2,2-trifluoro-1-ethanamine hydrochloride

Description

N-(3-Bromobenzyl)-2,2,2-trifluoro-1-ethanamine hydrochloride is a halogenated amine derivative characterized by a 3-bromobenzyl group attached to a trifluoroethylamine backbone. The bromine atom at the para position of the benzyl ring enhances steric and electronic effects, while the trifluoromethyl group increases lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N.ClH/c10-8-3-1-2-7(4-8)5-14-6-9(11,12)13;/h1-4,14H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHULNAJAWIQUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Bromobenzyl Precursors

A common precursor is 3-bromobenzyl halides or related derivatives, synthesized via bromination or substitution reactions on benzyl compounds. Selective bromination methods have been developed to ensure substitution at the meta-position of benzyl derivatives, avoiding polybromination or undesired positional isomers.

One efficient approach involves bromination of trifluoromethoxyaniline derivatives followed by deamination to yield 1-bromo-3-trifluoromethoxybenzene intermediates, which can be further elaborated to 3-bromobenzyl compounds. This process uses N-bromosuccinimide (NBS) under controlled temperature (0-5°C) in acetic acid, followed by workup to isolate the brominated intermediate in high yield and purity.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ether, to yield the stable hydrochloride salt form.

| Step | Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|

| 1 | N-(3-bromobenzyl)-2,2,2-trifluoro-1-ethanamine + HCl (anhydrous) | N-(3-bromobenzyl)-2,2,2-trifluoro-1-ethanamine hydrochloride | High purity, crystalline salt, improved stability |

Detailed Reaction Example from Literature

A method analogous to the preparation of related trifluoromethyl-substituted ethanamines involves:

- Slow dropwise addition of ethyl difluoroacetate to a bromobenzaldehyde solution at 55°C.

- Reflux for 2 hours to form a hydroxypropionic acid ethyl ester intermediate.

- Subsequent halogenation using carbon tetrabromide and triphenylphosphine under nitrogen at 50-90°C to introduce bromine substituents.

- Radical reduction with tributyltin hydride and azobisisobutyronitrile initiator at 50°C.

- Workup with sodium bicarbonate, extraction, drying, and concentration to isolate the trifluoromethyl-substituted ethanamine derivative.

This multistep process yields the desired trifluoroethylamine derivative with bromobenzyl substitution, which can then be converted to the hydrochloride salt.

Analytical Data and Purification

- Purification is typically achieved by silica gel column chromatography using ethyl acetate/petroleum ether mixtures.

- Characterization includes ^1H NMR, showing aromatic and aliphatic proton signals consistent with substitution patterns.

- Mass spectrometry confirms molecular ion peaks corresponding to brominated trifluoromethyl ethanamine derivatives.

- Final hydrochloride salts are characterized by melting point and elemental analysis to confirm purity.

Summary Table of Preparation Steps

Biological Activity

N-(3-Bromobenzyl)-2,2,2-trifluoro-1-ethanamine hydrochloride (CAS No. 2203069-97-8) is a synthetic compound with potential applications in pharmacology and biochemistry. This article examines its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C9H10BrClF3N

Molecular Weight: 304.53 g/mol

IUPAC Name: N-[(3-bromophenyl)methyl]-2,2,2-trifluoroethanamine;hydrochloride

Canonical SMILES: C1=CC(=CC(=C1)Br)CNCC(F)(F)F.Cl

The compound features a bromobenzyl group attached to a trifluoroethanamine moiety, contributing to its unique chemical properties.

The biological activity of N-(3-Bromobenzyl)-2,2,2-trifluoro-1-ethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an agonist at certain serotonin receptors, which could influence mood and anxiety levels. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier.

Anticancer Activity

A study evaluating related compounds indicated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with a phenyl ring demonstrated lower cytotoxicity compared to their more complex analogues . While specific data on N-(3-Bromobenzyl)-2,2,2-trifluoro-1-ethanamine hydrochloride is limited, its structural analogues suggest potential anticancer properties.

Neurochemical Effects

Research on similar compounds has revealed alterations in serotonin and dopamine levels in animal models. For example, studies on benzyl derivatives indicated significant changes in neurotransmitter turnover rates in zebrafish models . N-(3-Bromobenzyl)-2,2,2-trifluoro-1-ethanamine hydrochloride may exhibit comparable neurochemical effects due to its structural similarities.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents, chain length, and stereochemistry, leading to variations in molecular weight, melting points, and solubility. Below is a comparative analysis:

Key Observations:

- Trifluoromethyl vs. Hydrogen: The trifluoro substitution in the target compound increases molecular weight by ~18% compared to non-fluorinated analogs (e.g., N-(3-Bromobenzyl)ethanamine HCl) and enhances resistance to oxidative metabolism .

- Aromatic Substitutions : The naphthyl group in compound 3q significantly increases molecular weight and melting point (169–170°C), likely due to enhanced π-π stacking interactions.

Stereochemical and Electronic Effects

- Chiral Centers : The (S)-isomer of 1-(3-bromophenyl)-2,2,2-trifluoroethanamine HCl highlights the role of stereochemistry in receptor binding. However, the stereochemical configuration of the target compound is unspecified in available data.

- Electron-Withdrawing Groups : The 3-bromobenzyl group introduces electron-withdrawing effects, stabilizing the molecule against nucleophilic attack. In contrast, analogs with trifluoromethylphenyl groups (e.g., ) exhibit stronger electron-withdrawing properties, which may alter binding affinity in biological targets.

Q & A

Q. What experimental designs evaluate the compound’s stability under varying pH conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C. Monitor degradation via HPLC-MS to identify breakdown products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.